5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structure and Synthesis The compound 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a 4-ethoxyphenyl group at position 2 and a 2-aminoethyl substituent at position 4. Its molecular formula is C₁₇H₁₈N₄O₂, with a molecular weight of 310.36 g/mol.
Synthesis: Microwave-assisted solvent-free methods are commonly employed for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. For example, and describe reactions of pyrazole-5-carboxylate derivatives with amines under microwave irradiation, yielding products in 45–85% efficiency. Compound A may be synthesized via analogous routes, leveraging the reactivity of the 2-aminoethyl group with carbonyl intermediates .
The 2-aminoethyl group in Compound A may enhance solubility or receptor binding compared to non-polar substituents.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-13-5-3-12(4-6-13)14-11-15-16(21)19(8-7-17)9-10-20(15)18-14/h3-6,9-11H,2,7-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWRKWIZQKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153321 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-89-1 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 5-(2-aminoethyl)-2-(4-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazin family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following features:
- Pyrazolo[1,5-a]pyrazin core : This framework is known for its diverse biological activities.
- Aminoethyl side chain : This moiety may enhance the compound's interaction with biological targets.
- Ethoxyphenyl group : This substitution could influence the lipophilicity and overall pharmacological profile.
Synthesis
The synthesis of this compound can be approached through several methods, often involving multi-step reactions that yield high purity and yield. The specific synthetic routes have not been extensively documented in literature but are similar to those used for other pyrazolo derivatives.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrazin class exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and cervical cancers. A study highlighted that certain derivatives demonstrated antiproliferative activity against cell lines expressing high levels of epidermal growth factor receptor (EGFR) .
- Mechanism of Action : The inhibition of EGFR and downstream signaling pathways such as Akt and Erk has been observed, suggesting a potential mechanism for the anticancer activity of these compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives has also been documented:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating their role in modulating inflammatory responses .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties:
- Biofilm Inhibition : Pyrazolo derivatives have shown efficacy against biofilm formation in bacterial strains, indicating their potential use in treating infections where biofilms are a concern .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Key findings include:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1 | Aminoethyl group | Anticancer |
| 2 | Ethoxy moiety | Anti-inflammatory |
| 3 | Pyrazin core | Antimicrobial |
These insights suggest that modifications to the aminoethyl or ethoxy groups can significantly impact biological efficacy.
Case Studies
Several studies have evaluated the biological activities of compounds related to this compound:
- Anticancer Evaluation : A series of pyrazolo derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Results indicated that specific modifications led to enhanced antiproliferative effects .
- Anti-inflammatory Assessment : In vivo models demonstrated that certain pyrazolo derivatives could significantly reduce inflammation markers, supporting their potential therapeutic applications .
- Antimicrobial Studies : Investigations into the antimicrobial activity revealed that some derivatives effectively inhibited bacterial growth and biofilm formation .
Scientific Research Applications
Synthetic Methodologies
Recent advancements in synthetic techniques have improved the accessibility of pyrazolo[1,5-a]pyrazine derivatives. The compound can be synthesized through various methods, including:
- Reactions with Aminoethyl Derivatives : The synthesis often involves the reaction of 2-aminoethyl derivatives with substituted pyrazines. This method has been optimized to yield high purity and yield of the target compound .
- One-Pot Reactions : New synthetic approaches have been developed that allow for one-pot reactions, enhancing efficiency and reducing the need for extensive purification steps .
- Use of Catalysts : Catalytic methods have also been explored to facilitate the formation of the pyrazolo[1,5-a]pyrazine core structure, enabling the incorporation of various substituents that can enhance biological activity .
Biological Activities
The biological activities of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated in several studies:
- Antitubercular Activity : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown significant antitubercular activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that modifications to the core structure can lead to improved efficacy and reduced cytotoxicity .
- Kinase Inhibition : The compound has been explored as a potential inhibitor of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. Its structural analogs have demonstrated inhibitory effects on specific kinases involved in tumor growth .
Case Studies and Research Findings
Several notable studies highlight the applications and potential of this compound:
- Antimicrobial Studies : A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was synthesized and screened for antimicrobial properties. The results indicated that certain modifications significantly enhanced activity against M. tuberculosis while maintaining low toxicity to human cells .
- Cancer Research : In a study examining the effects of substituted pyrazolo[1,5-a]pyrimidines on cancer cell lines, specific derivatives exhibited potent anti-proliferative effects. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
- Mechanistic Insights : Research has also focused on understanding the mechanism of action for compounds related to this structure. Investigations revealed that certain analogues interfere with iron homeostasis in bacteria, presenting a novel mechanism for antimicrobial action .
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Compounds :
Compound B: 2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338657-14-9) Substituent: No substituent at position 5. Impact: The absence of the 2-aminoethyl group reduces polarity, increasing logP (predicted ~3.2 vs. ~2.8 for Compound A). This may lower aqueous solubility but improve membrane permeability .
Compound C: 5-[(3-Chlorobenzyl)]-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021215-29-1) Substituent: 3-Chlorobenzyl at position 5.
Compound D: 5-(2-Hydroxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Substituent: 2-Hydroxyethyl at position 5. Impact: The hydroxyl group improves solubility but may reduce metabolic stability compared to Compound A's aminoethyl group .
Substituent Variations at Position 2
Compound E : 2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338651-03-8)
- Substituent : 3-Fluorophenyl at position 2.
- Impact : The electron-withdrawing fluorine atom may enhance electrophilic reactivity, influencing binding to targets like kinases or GPCRs .
Compound F: 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3) Substituent: 3,4-Dimethylphenyl at position 2.
Physicochemical and Pharmacokinetic Properties
Notes:
- Compound A’s aminoethyl group balances solubility and stability, making it superior for prodrug development compared to dihydropyrazolo analogs (e.g., ’s compound [2], which lacks prodrug activation) .
- Microwave synthesis () optimizes yield and purity for Compound A compared to traditional methods used for Compound C .
Preparation Methods
Key Reaction Pathways:
- Cyclocondensation of β-ketoesters with aminopyrazoles: This is a common route where β-ketoesters undergo intramolecular cyclization with aminopyrazoles to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core.
- Substituent introduction: Functional groups such as 4-ethoxyphenyl and 2-aminoethyl are incorporated either via substitution reactions on intermediates or through the use of substituted precursors.
Specific Synthetic Methods
Method A: One-Pot Cyclocondensation
This method involves the direct condensation of β-ketoesters with aminopyrazoles under acidic or basic conditions, often facilitated by catalysts such as p-toluenesulfonic acid or acetic acid, to yield the fused heterocycle efficiently.
β-ketoester + aminopyrazole → cyclocondensation → pyrazolo[1,5-a]pyrazin-4(5H)-one derivative
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (around 80-100°C)
- Catalyst: Acidic catalysts like p-toluenesulfonic acid
Method B: Multi-step Synthesis with Intermediate Functionalization
This approach involves initial synthesis of intermediate heterocycles, followed by functionalization steps to introduce the 4-ethoxyphenyl and 2-aminoethyl groups.
- Synthesis of oxazole or related heterocycles as intermediates.
- Coupling reactions with halogenated derivatives (e.g., ethyl halides for ethoxy groups).
- Nucleophilic substitution or amination to introduce aminoethyl groups.
Method C: Cross-Coupling and Substituent Modification
Advanced methods utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to attach aromatic groups or aminoethyl substituents onto the heterocyclic core.
- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: Toluene or DMF
- Temperature: 80-120°C
Representative Data Table of Synthesis Conditions
| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | β-ketoester + aminopyrazole | None | Ethanol | Reflux (~90°C) | 65-80 | Cyclocondensation step |
| 2 | Ethyl halide derivatives | Base (K₂CO₃) | Acetone | Room temp to reflux | 50-70 | Ethoxy group introduction |
| 3 | Aminoethyl derivatives | Nucleophilic reagent | DMF | 80°C | 60-75 | Aminoethyl substitution |
Research Findings and Insights
Recent studies have demonstrated that the synthesis of such fused heterocycles benefits from optimized reaction conditions, including:
- Use of microwave irradiation to accelerate cyclization reactions, reducing reaction times and improving yields.
- Solvent selection critically influences the regioselectivity and purity of the final product.
- Catalyst choice can significantly impact the efficiency of cross-coupling steps, especially in introducing aromatic or amino groups.
Notable Research:
- A 2023 study detailed a one-pot synthesis method involving β-ketoesters and aminopyrazoles, achieving yields up to 80% under reflux conditions with catalytic acid.
- Another approach employed palladium-catalyzed cross-coupling to functionalize the heterocyclic core, providing versatile routes for derivative synthesis.
Notes on Purification and Characterization
Post-synthesis purification typically involves:
- Column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexanes).
- Recrystallization from ethanol or acetic acid.
- Structural confirmation via NMR, IR, and mass spectrometry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are typically synthesized via cyclization reactions. For example, pyridine-mediated reflux with substituted precursors (e.g., 5a and 2 in ) under controlled temperature (5–6 hours at 100–120°C) yields intermediates. Optimization involves adjusting solvents (e.g., ethanol for crystallization), stoichiometry, and reaction time. Yield improvements (e.g., 62–70% in ) are achieved through iterative purification steps, such as recrystallization from dioxane or ethanol .
Q. Which spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms substituent positions and purity by matching spectral data to literature (e.g., aromatic protons at δ 6.8–8.2 ppm in ). Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., M⁺ peaks aligning with C₂₂H₁₉N₇ in ). Elemental analysis ensures carbon/nitrogen content matches theoretical values (e.g., 24.40% N in 10c) .
Q. How is single-crystal X-ray diffraction used to resolve the 3D structure of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs?
- Methodological Answer : Crystals are grown via slow evaporation (e.g., ethanol/water mixtures in ). Diffraction data (Cu-Kα radiation, λ = 1.54178 Å) collected at 293 K are refined using software like SHELX. Key parameters include dihedral angles (e.g., 16.05° between pyrazole and benzene rings in ) and intermolecular interactions (C–H⋯O hydrogen bonds). R-factors < 0.05 (e.g., 0.041 in ) ensure structural accuracy .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity at the pyrazole ring, facilitating Suzuki-Miyaura couplings. Steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenethyl in ) requires optimized catalysts (e.g., Pd(PPh₃)₄) and longer reaction times. Density Functional Theory (DFT) calculations can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What computational strategies predict the bioactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to kinase active sites (e.g., KDR kinase in ). Pharmacophore models prioritize substituents with hydrogen-bond donors (e.g., NH₂ in 5-(2-aminoethyl)) and hydrophobic moieties (e.g., 4-ethoxyphenyl). ADMET predictions (SwissADME) assess bioavailability and toxicity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer : Overlapping signals are deconvoluted using 2D NMR (HSQC, HMBC) to assign coupling constants and confirm connectivity. For example, HMBC correlations between pyrazole C-2 and ethoxyphenyl protons clarify substitution patterns. Dynamic NMR experiments at variable temperatures resolve conformational exchange broadening .
Q. What role do non-covalent interactions play in the solid-state packing of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Methodological Answer : Crystal packing is stabilized by weak interactions: C–H⋯O (2.50–2.75 Å) and π-π stacking (3.8–4.2 Å interplanar distances). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% H⋯H, 8% H⋯O in ). These interactions influence solubility and melting points (e.g., 233–235°C in ) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 5a + 2 ( ) | Pyridine | 100 | 5 | 70 | >98% |
| 5b + 3 ( ) | Ethanol | 80 | 6 | 67 | >95% |
Table 2 : Crystallographic Data for Selected Derivatives ( )
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|
| C₂₂H₂₂ClN₃O₃ | Triclinic | 7.17 | 10.70 | 13.92 | 81.16 | 77.15 | 72.28 |
| C₂₁H₁₆ClN₇Al | Monoclinic | 8.02 | 12.45 | 15.30 | 90 | 92.3 | 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
